molecular formula C25H49N7O10 B609472 N-Boc-N-bis(PEG4-azide) CAS No. 2055041-25-1

N-Boc-N-bis(PEG4-azide)

Cat. No.: B609472
CAS No.: 2055041-25-1
M. Wt: 607.71
InChI Key: RTTMSYUZSFHWJC-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG4-azide) is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two azide groups and a tert-butoxycarbonyl (Boc) protected amino group. The azide groups enable it to participate in click chemistry reactions, making it a valuable reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-bis(PEG4-azide) is synthesized through a multi-step process. The synthesis typically begins with the preparation of a polyethylene glycol (PEG) chain, which is then functionalized with azide groups. The Boc protection is introduced to the amino group to prevent unwanted reactions during the synthesis. The final product is obtained through purification steps such as column chromatography .

Industrial Production Methods

In industrial settings, the production of N-Boc-N-bis(PEG4-azide) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and development applications .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG4-azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the compound to form stable triazole linkages with alkyne-containing molecules .

Common Reagents and Conditions

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

    SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for biological applications. .

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including drug development and bioconjugation .

Scientific Research Applications

N-Boc-N-bis(PEG4-azide) has a wide range of applications in scientific research:

Mechanism of Action

N-Boc-N-bis(PEG4-azide) exerts its effects through its azide groups, which participate in click chemistry reactions. These reactions form stable triazole linkages, enabling the compound to act as a linker in various applications. In the context of PROTACs, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway .

Comparison with Similar Compounds

N-Boc-N-bis(PEG4-azide) is unique due to its dual azide groups and Boc-protected amino group, which provide versatility in click chemistry and protection during synthesis. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and chain lengths, which influence their reactivity and suitability for various applications.

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTMSYUZSFHWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104755
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-25-1
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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